molecular formula C25H32N2O B039217 8-Peabomp CAS No. 111261-85-9

8-Peabomp

Cat. No. B039217
M. Wt: 376.5 g/mol
InChI Key: KCPLUBBKRGPPMQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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properties

IUPAC Name

N-(4-methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O/c1-3-25(28)27(21-11-9-19(2)10-12-21)24-17-22-13-14-23(18-24)26(22)16-15-20-7-5-4-6-8-20/h4-12,22-24H,3,13-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPLUBBKRGPPMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1CC2CCC(C1)N2CCC3=CC=CC=C3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50912088
Record name N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Peabomp

CAS RN

111261-85-9
Record name 8-(2-Phenethyl)-8-azabicyclo(3.2.1)octane-3-(4-methylpropionanilide)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Methylphenyl)-N-[8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50912088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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